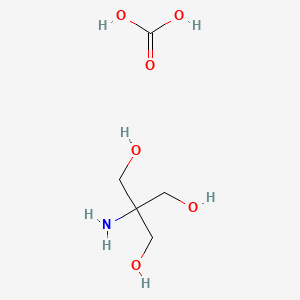
2-Amino-2-hydroxymethyl-1,3-propanediol carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, compd with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) is a compound formed by the combination of carbonic acid and 2-amino-2-(hydroxymethyl)-1,3-propanediol in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol typically involves the reaction of carbonic acid with 2-amino-2-(hydroxymethyl)-1,3-propanediol under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired compound. The reaction conditions, such as temperature and pressure, are optimized to achieve maximum yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process may also include purification steps such as crystallization or distillation to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer in analytical chemistry.
Biology: The compound is used in biological studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The compound can act as a buffer, maintaining the pH of a solution within a narrow range. It can also interact with enzymes and other proteins, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Carbonic acid, compd. with 2-amino-2-methyl-1-propanol: This compound is similar in structure but has different chemical properties and applications.
Carbonic acid, compd. with 2-amino-2-ethyl-1,3-propanediol: Another similar compound with variations in its chemical behavior and uses.
Uniqueness
Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a buffer and its interactions with biological molecules make it particularly valuable in scientific research and industrial applications.
Propiedades
Número CAS |
68226-96-0 |
|---|---|
Fórmula molecular |
C5H13NO6 |
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;carbonic acid |
InChI |
InChI=1S/C4H11NO3.CH2O3/c5-4(1-6,2-7)3-8;2-1(3)4/h6-8H,1-3,5H2;(H2,2,3,4) |
Clave InChI |
PYMJUZVLPJGKIP-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)(CO)N)O.C(=O)(O)O |
Números CAS relacionados |
68123-29-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


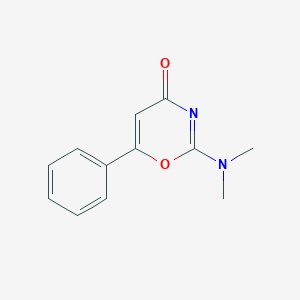
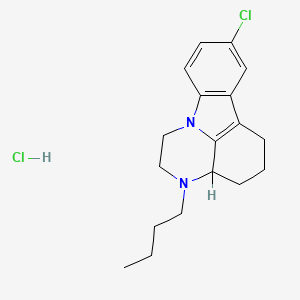
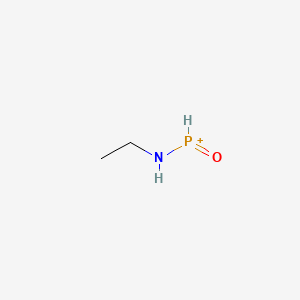
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)
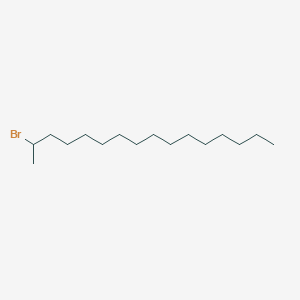

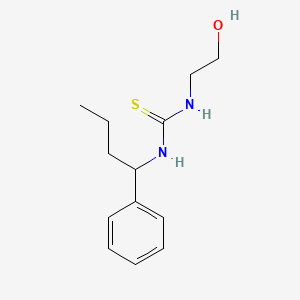
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
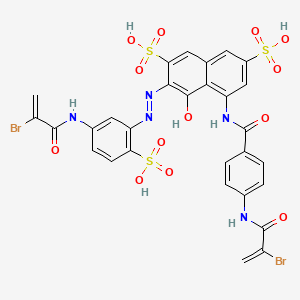

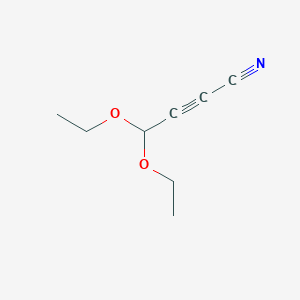
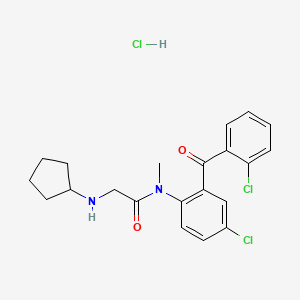
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)

